molecular formula C23H21N3O3S B2587395 2,3-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895439-13-1

2,3-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2587395
CAS No.: 895439-13-1
M. Wt: 419.5
InChI Key: GBDATWJSDNVIAZ-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. The starting materials often include 2,3-dimethoxybenzoic acid, 4-methyl-1,3-benzothiazole, and 3-pyridinemethanol. The synthetic route may involve the following steps:

    Formation of Benzothiazole Derivative: The 4-methyl-1,3-benzothiazole is synthesized through a cyclization reaction involving 4-methylthiobenzanilide and sulfur.

    Amide Bond Formation: The benzothiazole derivative is then reacted with 2,3-dimethoxybenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

    Pyridine Substitution: Finally, the pyridine moiety is introduced through a nucleophilic substitution reaction using 3-pyridinemethanol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2,3-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dimethoxybenzoic acid
  • 4-methyl-1,3-benzothiazole
  • 3-pyridinemethanol

Uniqueness

2,3-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2,3-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-15-7-4-11-19-20(15)25-23(30-19)26(14-16-8-6-12-24-13-16)22(27)17-9-5-10-18(28-2)21(17)29-3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDATWJSDNVIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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